4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-3-7-16(8-4-14)18-13-22-20(23-18)25-12-11-21-19(24)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOCTWWTMDPCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide Bond Formation: The final step involves the coupling of the thioether-imidazole intermediate with 4-methylbenzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions and purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its imidazole ring, which is known to interact with biological targets. It could be used in studies investigating enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The imidazole ring is a common pharmacophore in many drugs, suggesting that this compound might have applications in developing new pharmaceuticals.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules with specific functions.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or receptors it interacts with. The thioether linkage may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
Imidazole vs. Benzimidazole Analogues :
describes 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) , which replaces the imidazole ring with a benzimidazole fused to a benzene ring. Benzimidazole derivatives generally exhibit enhanced π-π stacking interactions but reduced solubility compared to imidazole analogues. W1 demonstrated moderate antimicrobial activity, attributed to the electron-withdrawing 2,4-dinitrophenyl group .Thiadiazole and Isoxazole Derivatives :
In , N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) incorporates a thiadiazole-isoxazole system. Such derivatives often show higher metabolic stability but require harsher synthetic conditions (e.g., reflux with hydroxylamine hydrochloride) compared to imidazole-based compounds .
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups :
- The p-tolyl group in the target compound (electron-donating methyl) contrasts with 4-fluorophenyl , 4-bromophenyl , and 4-nitrophenyl substituents in and . For example, in , derivatives with 4-bromophenyl (9c) showed superior docking scores against α-glucosidase compared to methyl-substituted analogues, suggesting electron-withdrawing groups enhance target binding .
- reports imidazole derivatives with 4-nitrophenyl substituents exhibiting IC50 values of 15.67 µg/mL against C6 glioma cells, indicating potent antiproliferative activity .
Linker and Functional Group Variations
- Thioether vs. Amide or Ether Linkers: The thioethyl linker in the target compound is analogous to the thioacetamido group in W1 (). highlights N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives, where a piperidine-thioethyl linker contributes to acetylcholinesterase inhibition .
Key Reactions
- Imidazole Ring Formation :
The target compound likely involves cyclization of a diamine precursor with a carbonyl source, similar to , where 5-methyl-1,2-phenylenediamine reacts with methyl 4-formyl benzoate in DMF/Na₂S₂O₅ to form methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate . - Thioether Linkage :
Nucleophilic substitution between a thiolate (from 5-(p-tolyl)-1H-imidazole-2-thiol) and a bromoethyl intermediate is a plausible route, mirroring ’s use of thiol-alkyl halide reactions .
Comparison with Analogues
- Complexity and Yield :
- ’s triazole-thiazole derivatives require multi-step click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), resulting in moderate yields (60–80%) .
- The target compound’s synthesis is less complex than ’s thiadiazole derivatives, which require prolonged reflux and hazardous reagents like hydroxylamine hydrochloride .
Anticancer Potential
Biological Activity
4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological implications, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a 4-methyl group attached to a benzamide moiety , with an ethyl chain linked to a thioether that connects to a p-tolyl-substituted imidazole ring . This unique configuration suggests potential interactions with biological targets due to the presence of both electron-donating and electron-withdrawing groups.
| Feature | Description |
|---|---|
| Molecular Formula | C18H22N2OS |
| Molecular Weight | 350.44 g/mol |
| Structural Components | 4-Methyl group, thioether linkage, imidazole ring |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : Utilizing the Debus-Radziszewski synthesis method.
- Thioether Formation : Reacting the imidazole derivative with a thiol compound.
- Amide Bond Formation : Coupling the thioether-imidazole intermediate with 4-methylbenzoyl chloride.
This multi-step synthesis allows for the introduction of functional groups that may enhance biological activity.
Antimicrobial Properties
Research indicates that derivatives of benzamide compounds, including those with imidazole rings, exhibit significant antimicrobial activity. For example, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Enzyme Inhibition
The imidazole ring in this compound is known for its ability to interact with metal ions and form hydrogen bonds, which may influence enzyme activity. This interaction suggests potential applications in studies targeting enzyme inhibition, particularly in cancer biology where such compounds could inhibit critical enzymes involved in tumor growth .
Case Studies
- Anticancer Activity : A study investigating various imidazole derivatives found that certain compounds demonstrated cytotoxic effects against human cancer cell lines, indicating that modifications to the imidazole structure can lead to enhanced anticancer properties .
- Antibacterial Activity : Research into pyrrole benzamide derivatives has shown promising results in antibacterial assays, suggesting that structural similarities may confer similar activities to this compound .
The proposed mechanism of action for this compound likely involves:
- Binding to Biological Targets : The compound may interact with specific enzymes or receptors due to its unique structural features.
- Coordination with Metal Ions : The imidazole ring can coordinate with metal ions, enhancing its binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
